![molecular formula C16H15NO B5879335 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5879335.png)
3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one, also known as MPA, is a chemical compound that belongs to the family of synthetic cathinones. It is a designer drug that has been used recreationally and has gained popularity in recent years. MPA is a powerful stimulant that affects the central nervous system and has been linked to several adverse effects.
作用機序
3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain. This leads to an increase in the levels of dopamine in the brain, which results in a feeling of euphoria and increased energy. 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one also acts as a norepinephrine reuptake inhibitor, which contributes to its stimulant effects.
Biochemical and Physiological Effects:
The use of 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one has been linked to several adverse effects. These include increased heart rate, blood pressure, and body temperature. 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one can also cause dehydration, muscle cramps, and insomnia. Long-term use of 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one has been linked to addiction, psychosis, and other mental health disorders.
実験室実験の利点と制限
3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one has several advantages in laboratory experiments. It is a potent dopamine and norepinephrine reuptake inhibitor, which makes it a useful tool for studying the effects of these neurotransmitters on the brain. However, the use of 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one in laboratory experiments is limited by its potential for abuse and its adverse effects on the body.
将来の方向性
Future research on 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one should focus on its potential therapeutic applications and its effects on the brain. Studies should be conducted to determine the optimal dosage and duration of treatment for 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one. Additionally, research should be conducted to identify potential side effects and ways to mitigate them. Finally, studies should be conducted to determine the potential for abuse and addiction with long-term use of 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one.
Conclusion:
In conclusion, 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one is a powerful stimulant that has gained popularity in recent years. It has been the subject of several scientific studies due to its potential therapeutic applications. 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one acts as a dopamine and norepinephrine reuptake inhibitor, which contributes to its stimulant effects. However, the use of 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one is limited by its potential for abuse and its adverse effects on the body. Future research on 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one should focus on its potential therapeutic applications and its effects on the brain.
合成法
The synthesis of 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one is a complex process that involves several chemical reactions. The most common method used to synthesize 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one is the Friedel-Crafts reaction. In this reaction, acetophenone is reacted with 2-methylphenylamine in the presence of aluminum chloride. The resulting product is then treated with propionic anhydride to obtain 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one. Other methods of synthesis have also been reported, including the use of sodium cyanoborohydride and acetic anhydride.
科学的研究の応用
3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have an affinity for the dopamine transporter, which makes it a potential treatment for attention deficit hyperactivity disorder (ADHD). 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one has also been studied for its potential use in the treatment of depression and anxiety disorders. Additionally, 3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one has been used as a research tool to study the effects of dopamine on the brain.
特性
IUPAC Name |
(E)-3-(2-methylanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-13-7-5-6-10-15(13)17-12-11-16(18)14-8-3-2-4-9-14/h2-12,17H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGQHNHPIXRPTP-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(2-methylphenyl)amino]-1-phenylprop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetamide](/img/structure/B5879256.png)
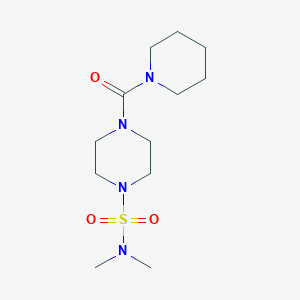
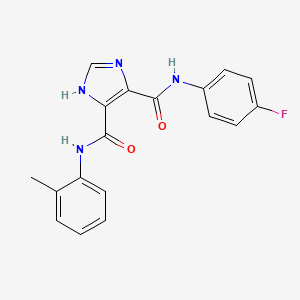
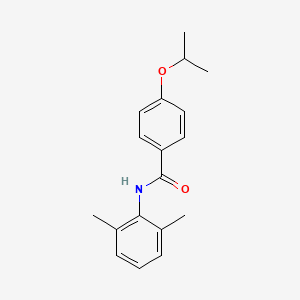
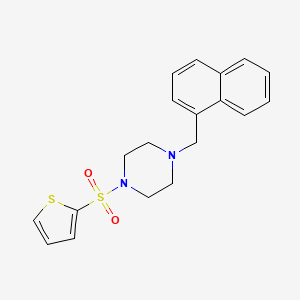

![1-benzyl-2-[(4-chlorobenzyl)thio]-1H-imidazole](/img/structure/B5879305.png)

![2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5879319.png)

![N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B5879329.png)
![N-ethyl-3,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5879342.png)
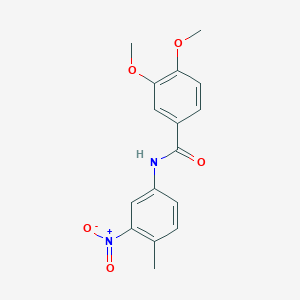
![1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5879352.png)